molecular formula C17H17Br2N3O2 B15019499 N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B15019499
M. Wt: 455.1 g/mol
InChI Key: RVTJKXAYXCHODO-ZVBGSRNCSA-N
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Description

N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2-methoxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C17H17Br2N3O2

Molecular Weight

455.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H17Br2N3O2/c1-11-3-5-14(6-4-11)20-10-16(23)22-21-9-12-7-13(18)8-15(19)17(12)24-2/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-9+

InChI Key

RVTJKXAYXCHODO-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

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